molecular formula C17H15ClN6O3 B12189424 N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12189424
M. Wt: 386.8 g/mol
InChI Key: IYXXCKDAOOPWHD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a tetrazole ring, a chloro group, a methoxy group, and an acetylamino moiety. The chloro and methoxy substituents influence electronic properties and solubility, while the acetylamino group may contribute to bioavailability.

Properties

Molecular Formula

C17H15ClN6O3

Molecular Weight

386.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15ClN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-5-3-11(18)7-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26)

InChI Key

IYXXCKDAOOPWHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and environmentally friendly solvents.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is in cancer treatment. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds inhibit Aurora kinase, which plays a crucial role in mitosis and is often overexpressed in various cancers . The inhibition of this kinase leads to reduced tumor growth and enhanced apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Modulation of Biological Pathways

The compound has also been investigated for its ability to modulate biological pathways relevant to disease mechanisms. It acts as a positive modulator of certain receptors, which can influence various physiological responses. This modulation can be beneficial in treating conditions such as inflammation or metabolic disorders where receptor activity plays a critical role .

Antimicrobial Properties

Another area of application is the antimicrobial potential of this compound. Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells . This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Neuroprotective Effects

Recent studies have suggested that compounds related to this compound may exhibit neuroprotective effects. These effects are attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions, including acylation and tetrazole formation. Understanding the synthesis pathway allows researchers to create structural analogs that may enhance its efficacy or reduce side effects. The exploration of these analogs is crucial for optimizing the therapeutic profiles of such compounds.

Summary Table of Applications

Application Area Description
Anticancer Activity Inhibition of Aurora kinase leading to reduced tumor growth and increased apoptosis .
Biological Modulation Positive modulation of receptors influencing physiological responses relevant to disease .
Antimicrobial Properties Significant activity against various pathogens by disrupting cell wall synthesis .
Neuroprotective Effects Reduction of oxidative stress and inflammation in neuronal tissues potentially aiding neurodegeneration .
Synthesis Variations Exploration of structural analogs for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or activate these targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Heterocycle Notable Substituents
N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide C₁₆H₁₅ClN₅O₃ 377.8 Tetrazole Acetylamino, Methoxy, Chloro
4-(Acetylamino)-5-chloro-2-methoxy-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]benzamide C₁₇H₂₁ClN₄O₃S 420.9 Thiadiazole 1-Methylbutyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 282.7 Thiazole Difluorophenyl
N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide C₁₈H₁₃FN₆OS 380.4 Tetrazole/Thiazole Fluorophenylmethyl

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H16ClN5O2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure includes an acetylamino group, a methoxyphenyl moiety, and a tetrazole ring, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. A study compared various synthesized benzamides against mycobacterial, bacterial, and fungal strains. The results showed that these compounds had biological activity comparable to established antibiotics such as isoniazid and ciprofloxacin, suggesting potential as antimicrobial agents .

The compound's mechanism of action may involve the inhibition of critical enzymatic pathways in microorganisms. Specifically, it has been suggested that the tetrazole moiety could interfere with metabolic processes essential for microbial survival. Additionally, structure-activity relationship (SAR) studies indicate that variations in substituents on the benzamide backbone can significantly affect potency and selectivity against different pathogens .

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity assessments were conducted using bacterial assays (e.g., Salmonella typhimurium). These studies aimed to determine the mutagenic potential of the compound. While some related compounds demonstrated mutagenic properties, specific data on this compound remains limited and requires further investigation .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various benzamide derivatives and evaluated their antimicrobial efficacy. Among these, this compound was included in a series of tests against drug-resistant bacterial strains. The findings indicated a promising antibacterial profile, particularly against gram-positive bacteria .

Case Study 2: Structure-Activity Relationship Analysis

Another significant study focused on the SAR of related compounds. It was found that modifications to the acetylamino group influenced lipophilicity and solubility, which in turn affected bioavailability and efficacy. This analysis provided insights into optimizing the compound for better therapeutic outcomes .

Data Table: Biological Activity Summary

Activity Result Reference
Antimicrobial EfficacyComparable to isoniazid
GenotoxicityLimited data available
Structure-Activity RelationshipSignificant influence on efficacy

Q & A

Q. What are the recommended synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield?

A common approach involves coupling chloroacetyl chloride with substituted thiazole or pyrazole intermediates in dioxane or pyridine under mild temperatures (20–25°C), followed by recrystallization from ethanol-DMF mixtures . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride), using triethylamine as a base to neutralize HCl byproducts, and monitoring reaction progress via TLC . For analogs, cyclization with phosphorous oxychloride at 120°C has been effective for oxadiazole formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : To verify substituent positions (e.g., methoxy, tetrazole, and acetylamino groups) via chemical shifts and coupling patterns .
  • IR spectroscopy : To confirm carbonyl (amide C=O at ~1650 cm⁻¹) and tetrazole (C=N at ~1600 cm⁻¹) functional groups .
  • Mass spectrometry : To validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray crystallography : For resolving hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing tetrazole moieties) .

Q. How should researchers address purity challenges given limited vendor data for this compound?

Sigma-Aldrich explicitly states that analytical data are not collected for this product, requiring independent validation . Recommended steps include:

  • HPLC or GC-MS to assess purity (>95% preferred for biological assays).
  • Recrystallization from methanol or ethanol-DMF mixtures to remove unreacted starting materials .
  • Elemental analysis to confirm empirical formula alignment with theoretical values (e.g., C, H, N content) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across structural analogs?

Discrepancies may arise from variations in substituents (e.g., chloro vs. methoxy groups) or assay conditions. For example:

  • Tetrazole vs. carboxylate bioisosteres : Tetrazole’s hydrogen-bonding capacity (N–H⋯N dimers) may enhance target binding compared to carboxylates .
  • Dose-response profiling : Use standardized assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) to compare activity trends .
  • Metabolite interference : Check for off-target effects via metabolic stability assays in liver microsomes .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Focus on modular substitutions:

  • Tetrazole ring : Replace with 1,2,4-triazole or sulfonamide groups to assess hydrogen-bonding versatility .
  • Methoxy group : Substitute with ethoxy or halogen atoms to study steric/electronic effects on bioavailability .
  • Acetylamino group : Explore urea or carbamate analogs to modulate solubility and metabolic stability . Prioritize in silico docking (e.g., AutoDock Vina) to predict binding affinities before synthetic efforts .

Q. What experimental protocols are recommended for stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures and hygroscopicity risks .
  • Light sensitivity : Store samples in amber vials at -20°C (classified as non-combustible, per Sigma-Aldrich guidelines) .

Q. How can researchers validate hypothesized mechanisms of action for this compound?

  • Enzyme inhibition assays : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation assays, as seen in nitazoxanide analogs .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation in cancer cell lines .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Methodological Notes

  • Synthetic reproducibility : Replicate protocols from peer-reviewed studies (e.g., phosphorous oxychloride cyclization , ultrasonication-assisted coupling ).
  • Data validation : Cross-reference spectral data with published analogs (e.g., benzamide derivatives in ).
  • Risk mitigation : Conduct hazard assessments for reagents like chloroacetyl chloride (corrosive) and phosphorous oxychloride (flammable) .

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